molecular formula C22H28N2O4 B1680612 Rhynchophylline CAS No. 76-66-4

Rhynchophylline

Cat. No.: B1680612
CAS No.: 76-66-4
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-UKMPBLTPSA-N
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Description

Rhynchophylline is an indole alkaloid found in certain Uncaria species, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa . This compound has numerous protective properties such as anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .


Synthesis Analysis

The asymmetric total syntheses of this compound were achieved in 17 steps from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core in high diastereoselectivity . A collective formal synthesis approach to bioactive oxindole alkaloids, including this compound, was completed in a protecting-group free manner .


Molecular Structure Analysis

This compound has a complex molecular structure with the molecular formula C22H28N2O4 . The molecular weight is 384.5 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethyl-2-oxospiro[indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .


Chemical Reactions Analysis

This compound has been shown to undergo various chemical reactions. For instance, it has been found to have structural stabilities and transformation mechanisms that have been analyzed using HPLC and UPLC-Q-TOF-MS .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 384.5 g/mol and a molecular formula of C22H28N2O4 . It is a member of indolizines and has a role as a metabolite .

Scientific Research Applications

Neuroprotective Effects

  • Protection Against Ischemic Brain Injury : Rhynchophylline exhibited neuroprotective effects in a stroke model by regulating the Akt/mTOR and TLRs signaling pathways (Houcai Huang et al., 2014).
  • Neuroprotection in Parkinson's Disease : It was effective against MPP+-induced cytotoxicity in a cellular model associated with Parkinson’s disease, enhancing the PI3-K/Akt/GSK3β/MEF2D signaling pathway (Sheng-quan Hu et al., 2018).
  • Anti-Inflammatory Activity in Neurological Disorders : Its anti-inflammatory properties are significant in protecting the central nervous system from neurodegenerative diseases (R. Geetha & S. Ramachandran, 2021).

Cardiovascular Protection

  • Role in Cardiovascular Diseases : this compound has demonstrated protective effects against cardiovascular diseases, including anti-hypertensive and anti-arrhythmic effects (R. Geetha & S. Ramachandran, 2021).
  • Vasodilation in Human Mesenteric Artery : It induced vasodilation in human mesenteric artery, mainly due to blockage of L-type calcium channels in vascular smooth muscle cells (Pengyun Li et al., 2013).

Other Therapeutic Applications

  • Migraine Management : this compound was effective in a nitroglycerin-induced rat model of migraine, inhibiting the MAPK/NF-κB signaling pathway (Tianbao Lai et al., 2019).
  • Potential in Treating Asthma : It showed potential in treating allergic bronchial asthma by inhibiting TGF-β1-induced Smad and MAPK signaling transductions (Meng Wang, Bi Qianyu & Xuming Ji, 2020).

Mechanism of Action

Target of Action

Rhynchophylline primarily targets N-methyl-D-aspartate (NMDA) receptors and acts as a non-competitive antagonist . It also targets ion channels and tyrosine kinase receptors . These targets play crucial roles in neuronal communication, sleep regulation, and other physiological processes .

Mode of Action

This compound interacts with its targets, primarily NMDA receptors, in a non-competitive manner . This interaction leads to changes in brain oscillations during wakefulness and slow-wave sleep . The compound’s effects on these targets can impact sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . It also changes those linked to sleep regulation (e.g., Hcrt, Pmch) in a brain region-specific manner (e.g., in the hypothalamus) . Furthermore, it impacts sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, ERK/MAPK, PI3K/AKT, and NF-κB pathways .

Pharmacokinetics

The oral bioavailability and drug-likeness of this compound were calculated to be 41.82% and 0.57, respectively . These properties are crucial for assessing the effects of drug distribution and are important factors in the compound’s bioavailability .

Result of Action

This compound has been shown to enhance slow-wave sleep and modify brain oscillations during both wakefulness and slow-wave sleep . It also impacts neuronal communication in a way that could have substantial effects on sleep phenotypes . Moreover, it has been found to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

Action Environment

Environmental factors, particularly light intensity, can influence the production of this compound . For instance, the contents of this compound and its isomer, Isothis compound, significantly increased in Uncaria rhynchophylla leaves at 20% light intensity after 7 and 21 days . Additionally, precipitation has been found to be a major factor affecting the content of this compound .

Safety and Hazards

Rhynchophylline is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Rhynchophylline interacts with various enzymes and proteins. It is a non-competitive NMDA antagonist and a calcium channel blocker . It has been shown to inhibit calcium influx and prevent glutamate-induced neuronal death in vitro . The interaction of this compound with these biomolecules plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase sleep time in rodents . It can impact sleep through mechanisms involving ion channels, N-methyl-D-aspartate (NMDA) receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a noncompetitive NMDA glutamate receptor antagonist and inhibits calcium influx, thereby preventing glutamate-induced neuronal death . It also suppresses the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to enhance slow wave sleep (SWS) after both injections, suppress paradoxical sleep (PS) in the light but enhance PS in the dark period . Furthermore, this compound modifies brain oscillations during both wakefulness and SWS (including delta activity dynamics) in a time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce locomotor activity, and increase sleep time when co-administered with pentobarbital in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

Transport and Distribution

It is known that this compound is an important active component of Uncaria rhynchophylla, which is used in traditional Chinese medicine .

Subcellular Localization

A highly efficient protoplast-based transient expression system was used for subcellular localization of transcription factor UrWRKY37

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Rhynchophylline can be achieved through a multi-step process involving the condensation of various precursors.", "Starting Materials": [ "4-hydroxyphenylacetaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "piperidine" ], "Reaction": [ "Condensation of 4-hydroxyphenylacetaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline", "Methylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium borohydride to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde", "Reductive amination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde with piperidine to form Rhynchophylline" ] }

CAS No.

76-66-4

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1

InChI Key

DAXYUDFNWXHGBE-UKMPBLTPSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O

SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isorhynchophylline
isorhyncophylline
rhynchophylline
rhyncophylline
rhyncophylline, (16E)-isomer
rhyncophylline, (16E,20alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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